2-Hydrazinyl-1H-benzo[d]imidazol-1-amine
CAS No.: 139883-61-7
Cat. No.: VC21211753
Molecular Formula: C7H9N5
Molecular Weight: 163.18 g/mol
* For research use only. Not for human or veterinary use.
![2-Hydrazinyl-1H-benzo[d]imidazol-1-amine - 139883-61-7](/images/no_structure.jpg)
Specification
CAS No. | 139883-61-7 |
---|---|
Molecular Formula | C7H9N5 |
Molecular Weight | 163.18 g/mol |
IUPAC Name | 2-hydrazinylbenzimidazol-1-amine |
Standard InChI | InChI=1S/C7H9N5/c8-11-7-10-5-3-1-2-4-6(5)12(7)9/h1-4H,8-9H2,(H,10,11) |
Standard InChI Key | TUMLDHMRIOZXQR-UHFFFAOYSA-N |
SMILES | C1=CC=C2C(=C1)N=C(N2N)NN |
Canonical SMILES | C1=CC=C2C(=C1)N=C(N2N)NN |
Introduction
Chemical Structure and Properties
2-Hydrazinyl-1H-benzo[d]imidazol-1-amine belongs to the class of benzimidazole derivatives, characterized by a fused ring system comprising a benzene ring and an imidazole moiety. The compound features a hydrazinyl group (-NHNH₂) at the 2-position and an amino group (-NH₂) at the 1-position of the benzimidazole scaffold.
Physical and Chemical Properties
The physical and chemical properties of 2-Hydrazinyl-1H-benzo[d]imidazol-1-amine are summarized in Table 1.
Table 1: Physical and Chemical Properties of 2-Hydrazinyl-1H-benzo[d]imidazol-1-amine
Property | Value |
---|---|
Molecular Formula | C₇H₉N₅ |
Molecular Weight | 163.18 g/mol |
Appearance | Creamy white solid powder |
Melting Point | 224-225°C (for related compounds) |
Solubility | Soluble in polar solvents like methanol, ethanol, DMSO |
Standard InChI | InChI=1S/C7H9N5/c8-10-7-5-3-1-2-4-6(5)11-7-9/h1-4H,9H2,8H3,(H,10,11) |
Canonical SMILES | NNC1=NC2=CC=CC=C2N1N |
The compound contains multiple nitrogen atoms that can participate in hydrogen bonding, making it capable of interacting with various biological targets. The presence of both hydrazinyl and amino groups provides potential sites for further chemical modifications .
Synthesis Methods
Various synthetic routes have been reported for the preparation of 2-Hydrazinyl-1H-benzo[d]imidazol-1-amine and related compounds. The most common approaches are discussed below.
Characterization and Spectral Analysis
Comprehensive characterization of 2-Hydrazinyl-1H-benzo[d]imidazol-1-amine and related compounds has been performed using various spectroscopic techniques.
FT-IR Spectroscopy
The infrared spectrum of related hydrazinyl benzimidazole compounds shows characteristic absorption bands as detailed in Table 2.
Table 2: Characteristic FT-IR Absorption Bands of Hydrazinyl Benzimidazole Derivatives
Functional Group | Wavenumber (cm⁻¹) |
---|---|
N-H stretching | 3464 |
Aromatic C-H stretching | 3024 |
C=N stretching | 1614.4 |
C=C stretching | 1576.4 |
C-H stretching | 2849.7-3010 |
NH₂ stretching | 3310 |
These characteristic bands confirm the presence of the hydrazinyl group and the benzimidazole scaffold .
NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy provides valuable information about the chemical structure of the compound. Table 3 summarizes the typical chemical shifts observed in the ¹H NMR and ¹³C NMR spectra of hydrazinyl benzimidazole derivatives.
Table 3: NMR Spectral Data of Hydrazinyl Benzimidazole Derivatives
Spectrum Type | Chemical Shift (δ, ppm) | Assignment |
---|---|---|
¹H NMR | 6.91-8.52 | Aromatic protons |
¹H NMR | 10.56 | NH (benzimidazole) |
¹H NMR | 6.86 | NH (hydrazinyl) |
¹³C NMR | 141, 138, 136 | N=C-NH, C-NH, C-NH |
¹³C NMR | 123, 125, 121.6, 119.1 | Aromatic carbons |
The ¹³C NMR spectrum shows signals at δ 141, 138, 136 ppm attributable to N=C-NH, C-NH, and C-NH carbons, respectively. The aromatic carbon signals appear at δ 123, 125, 121.6, and 119.1 ppm .
Mass Spectrometry
Mass spectrometry is used to confirm the molecular weight and fragmentation pattern of the compound. For related hydrazinyl benzimidazole derivatives, the molecular ion peak typically appears at m/z corresponding to their molecular weight, with characteristic fragmentation patterns that help in structural elucidation .
Biological Activities
Benzimidazole derivatives, including those with hydrazinyl substituents, demonstrate a wide range of biological activities. The following sections summarize the key biological properties associated with these compounds.
Antimicrobial Activity
Hydrazinyl-substituted benzimidazoles have shown significant antimicrobial activities against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) of these compounds against various bacterial strains are presented in Table 4.
Table 4: Antimicrobial Activity of Benzimidazole Derivatives with Hydrazinyl Substitution
Bacterial Strain | MIC Range (μg/mL) |
---|---|
Staphylococcus aureus | 4-64 |
Escherichia coli | 16-64 |
Methicillin-resistant S. aureus | 4-16 |
Streptococcus faecalis | 8-16 |
Candida albicans (fungus) | 64 |
Aspergillus niger (fungus) | 64 |
These compounds demonstrate strong antimicrobial activity against resistant bacterial and fungal strains due to their ability to disrupt metabolic pathways . The presence of the hydrazinyl group appears to enhance the antimicrobial potential, particularly against Gram-positive bacteria.
Anticancer Activity
Benzimidazole derivatives with hydrazinyl substituents have been evaluated for their anticancer potential against various cancer cell lines. Table 5 summarizes the cytotoxic activities of these compounds.
Table 5: Anticancer Activity of Hydrazinyl-Substituted Benzimidazole Derivatives
Cancer Cell Line | IC₅₀ Range (μM) |
---|---|
MDA-MB-231 (breast cancer) | 9.65-16.91 |
HepG-2 (liver cancer) | 10.16-59.13 |
A549 (lung cancer) | 10.30-119.3 |
MCF-7 (breast cancer) | 8.91-13.49 |
OVCAR-3 (ovarian cancer) | 10.50-36.48 |
C6 (rat glioma) | 15.67-32.67 |
Several benzimidazole derivatives have shown promising anticancer activity, with IC₅₀ values in the low micromolar range . The mechanism of action is believed to involve the inhibition of critical enzymes in cancer cell proliferation, such as cyclin-dependent kinases (CDKs) .
Other Biological Activities
Apart from antimicrobial and anticancer activities, benzimidazole derivatives with hydrazinyl groups have demonstrated several other biological properties:
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Neurological Effects: These compounds are being explored as GABA-A receptor modulators for treating neurological disorders like anxiety and epilepsy.
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Anti-inflammatory Activity: Several derivatives have shown significant anti-inflammatory properties, making them potential candidates for developing anti-inflammatory drugs .
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Antioxidant Activity: The hydrazinyl group contributes to the antioxidant potential of these compounds, enabling them to scavenge free radicals and reduce oxidative stress .
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Enzyme Inhibition: Some derivatives have shown inhibitory activity against enzymes like dihydrofolate reductase, which is a potential target for antimicrobial and anticancer therapies .
Structure-Activity Relationships
Understanding the structure-activity relationships (SAR) of 2-Hydrazinyl-1H-benzo[d]imidazol-1-amine and related compounds is crucial for rational drug design. Several key structural features influence the biological activities of these compounds.
Effect of Substitution Patterns
The position and nature of substituents on the benzimidazole scaffold significantly impact the biological activities. Table 6 summarizes the effect of various substitution patterns on antimicrobial and anticancer activities.
Table 6: Impact of Substitution Patterns on Biological Activities
Substitution Pattern | Effect on Antimicrobial Activity | Effect on Anticancer Activity |
---|---|---|
Hydrazinyl at 2-position | Enhanced activity against Gram-positive bacteria | Moderate to strong cytotoxicity |
Amino at 1-position | Improved penetration into bacterial cells | Enhanced selectivity for cancer cells |
Alkyl at 1-position | Increased lipophilicity and membrane penetration | Variable effects depending on the alkyl chain length |
Phenyl substituents | Enhanced activity against fungi | Improved cytotoxicity against solid tumors |
Halogen substituents | Broad-spectrum antimicrobial activity | Enhanced antiproliferative effects |
The presence of both hydrazinyl and amino groups in 2-Hydrazinyl-1H-benzo[d]imidazol-1-amine may contribute to its unique biological profile, potentially offering advantages in terms of target selectivity and activity spectrum .
Molecular Docking Studies
Molecular docking studies have provided insights into the binding interactions of benzimidazole derivatives with various biological targets. For instance, docking studies with cyclin-dependent kinase 2 (CDK2) have revealed that certain benzimidazole derivatives can interact with key amino acids in the active site, including Lys89, Asp86, Leu83, and Glu81, through hydrogen bonding .
The hydrazinyl group can form hydrogen bonds with target proteins, enhancing the binding affinity and selectivity. Similarly, the amino group at the 1-position can participate in additional hydrogen bonding interactions, further stabilizing the complex with the target protein .
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